4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-5-8(12)6-9(13)11(7)4-2-3-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSTJVDAMNUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715875 | |
| Record name | 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685862-22-0 | |
| Record name | 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyridone Ring Formation
The pyridone scaffold is constructed via a condensation reaction between β-keto esters and amines. For example, methyl acetoacetate reacts with ammonium acetate under acidic conditions to yield 6-methyl-2-pyridone derivatives. Subsequent hydroxylation at the 4-position is achieved using hydrogen peroxide in alkaline media, introducing the critical hydroxy group.
Key Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyridone formation | Methyl acetoacetate, NH₄OAc, HCl | 80°C | 6 h | 78% |
| Hydroxylation | H₂O₂, NaOH | 25°C | 12 h | 65% |
Butanoic Acid Side-Chain Attachment
The butanoic acid moiety is introduced via alkylation or coupling reactions. A pseudopeptidic coupling strategy, as demonstrated in hydroxypyridinone-diamine hybrid syntheses, employs 2-chloro-1-methylpyridinium iodide (CMPI) and triethylamine to activate carboxylic acids for nucleophilic attack by amines. Applying this method, 4-hydroxy-6-methyl-2-pyridone reacts with γ-bromobutyric acid under Mitsunobu conditions (DIAD, PPh₃) to form the target compound.
Optimized Alkylation Protocol:
| Component | Quantity | Role |
|---|---|---|
| 4-Hydroxy-6-methyl-2-pyridone | 1.0 equiv | Nucleophile |
| γ-Bromobutyric acid | 1.2 equiv | Electrophile |
| DIAD | 1.5 equiv | Redox agent |
| PPh₃ | 1.5 equiv | Catalyst |
| Yield | 72% | After column chromatography |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial processes prioritize throughput and purity. A continuous flow reactor system reduces reaction times from hours to minutes by maintaining precise temperature control (90°C) and pressure (3 bar). Using heterogeneous catalysts like Amberlyst-15, the pyridone formation achieves 85% conversion with 99% selectivity.
Crystallization Optimization
Post-synthesis purification employs antisolvent crystallization. Adding n-heptane to a dimethylacetamide solution of the crude product induces crystallization, yielding 92% pure material. Recrystallization from ethanol-water (7:3 v/v) elevates purity to >99.5%.
Analytical Methods for Synthesis Verification
Spectroscopic Characterization
Purity Assessment
Ion-pair chromatography with UV detection at 254 nm confirms ≤0.1% impurities. A validated method uses a Zorbax SB-C8 column (4.6 × 150 mm) with 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient.
Comparative Analysis of Synthetic Methodologies
Recent advances include enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) to esterify intermediates, reducing reliance on toxic solvents. Photoredox catalysis also shows promise for late-stage functionalization, enabling introduction of fluorinated groups at the pyridone 5-position .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The pyridone ring can be reduced to a pyridine ring under certain conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of 4-(4-oxo-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
Reduction: Formation of 4-(4-hydroxy-6-methylpyridin-1(2H)-yl)butanoic acid
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid would depend on its specific biological target. Generally, compounds with a pyridone ring can interact with enzymes or receptors, modulating their activity. The hydroxy and methyl groups may enhance binding affinity, while the butanoic acid side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other hydroxy-oxo carboxylic acids and pyridinone derivatives. Below is a comparative analysis based on molecular properties, substituent effects, and applications:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity.
Key Differences:
Core Structure: The target compound contains a pyridinone ring, distinguishing it from phenolic or glutaric acid derivatives like 4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid or 4-Hydroxy-4-methyl-2-oxoglutaric acid. Pyridinones are known for their chelating properties and role in metalloenzyme inhibition . In contrast, (2R)-4-amino-2-hydroxy-4-oxobutanoic acid features a simpler aliphatic backbone with amino and hydroxy groups, suggesting divergent reactivity.
Substituent Effects: The methyl group at position 6 in the target compound may enhance lipophilicity compared to unmethylated analogs. This could influence membrane permeability in biological systems. The butanoic acid chain provides a carboxylate group for hydrogen bonding or salt formation, similar to glutaric acid derivatives but with a shorter chain.
Phenolic derivatives (e.g., 4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid) are often intermediates in synthesizing pharmaceuticals or agrochemicals.
Research Findings:
- Pyridinone derivatives are frequently explored for antimicrobial and anti-inflammatory activity. For example, compounds with hydroxy and oxo groups on the pyridinone ring have shown inhibitory effects on bacterial enoyl-ACP reductases .
Biological Activity
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula, which indicates the presence of a pyridine ring substituted with a hydroxyl and a ketone group, along with a butanoic acid moiety. Its molecular formula is .
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can be attributed to the hydroxyl group on the pyridine ring that can donate electrons to free radicals, thus neutralizing them.
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines. It shows promise in inhibiting cell proliferation in specific cancer types, warranting further investigation into its mechanisms.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It is believed to affect signaling pathways related to apoptosis and cell survival, particularly in cancer cells.
Case Study 1: Antioxidant Evaluation
A study conducted by Ryzhkova et al. (2023) assessed the antioxidant capacity of various derivatives, including this compound. The results showed a significant increase in radical scavenging activity compared to controls (p < 0.05), indicating its potential use in formulations aimed at reducing oxidative stress .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating effective antibacterial activity .
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies revealed that the compound exhibited cytotoxic effects on A549 lung cancer cells with an IC50 value of 15 µM. Mechanistic studies suggested that this effect is mediated through apoptosis induction as evidenced by increased caspase activity .
Data Tables
Q & A
Basic Research Question
- NMR : Critical for confirming the pyridinone ring and butanoic acid backbone. H NMR resolves methyl (δ ~2.3 ppm) and hydroxyl protons (δ ~12-14 ppm for acidic -OH).
- X-ray crystallography : Validates spatial arrangement, particularly the keto-enol tautomerism of the pyridinone moiety .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with functional groups like the hydroxy and carbonyl .
How does the compound interact with biological targets such as inflammatory enzymes, and what in vitro assays validate these mechanisms?
Advanced Research Question
The hydroxy and oxopyridinyl groups enable binding to enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterases (PDEs).
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., COX-2 inhibition via prostaglandin E quantification) .
- Molecular docking : Predict binding poses in catalytic pockets, with emphasis on hydrogen bonding between the hydroxy group and active-site residues .
Contradictions in activity data may arise from assay conditions (e.g., pH affecting ionization) or impurity profiles of synthesized batches .
What strategies address discrepancies in reported biological activities across studies?
Advanced Research Question
- Batch purity analysis : Use HPLC-MS to identify impurities (e.g., unreacted intermediates) that may skew activity results .
- Standardized assay protocols : Control variables like buffer composition (e.g., Tris-HCl vs. phosphate) and cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) .
- Meta-analysis : Compare structural analogs (e.g., bromine-substituted derivatives) to isolate electronic effects on target affinity .
How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?
Advanced Research Question
- Prodrug design : Esterify the butanoic acid group to improve membrane permeability, with hydrolysis in vivo restoring activity .
- Heterocyclic substitutions : Replace the methyl group on the pyridinone ring with electron-withdrawing groups (e.g., -CF) to modulate metabolic stability .
- SAR studies : Systematically vary substituents and use QSAR models to predict ADMET profiles .
What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?
Advanced Research Question
- Intermediate instability : Protect reactive groups (e.g., hydroxyl via silylation) during multi-step synthesis .
- Purification bottlenecks : Optimize column chromatography (e.g., reverse-phase HPLC) or switch to crystallization-driven purification .
- Process analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression .
Which computational tools are recommended for predicting the compound’s reactivity in novel reaction environments?
Basic Research Question
- ChemDraw® : Draft reaction mechanisms (e.g., nucleophilic acyl substitutions at the carbonyl group).
- Gaussian or ORCA : Simulate transition states for cyclization steps using DFT .
- AutoDock Vina : Screen potential off-target interactions in biological systems .
How do solvent polarity and pH influence the compound’s stability in aqueous solutions?
Basic Research Question
- pH-dependent degradation : The hydroxy group undergoes oxidation at pH >7, necessitating buffered storage (pH 4-6) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the enol form, while protic solvents (e.g., methanol) favor keto tautomers .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic Yield | 45-60% (optimized route) | |
| logP (Predicted) | 1.2 (ACD/Labs Percepta) | |
| IC (COX-2) | 12.3 µM (95% CI: 10.1–14.8 µM) | |
| Thermal Stability | Decomposes at 215°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
